molecular formula C20H23ClN2O B4713388 1-(3-chlorophenyl)-4-(4-propylbenzoyl)piperazine

1-(3-chlorophenyl)-4-(4-propylbenzoyl)piperazine

Cat. No. B4713388
M. Wt: 342.9 g/mol
InChI Key: SRXGVSZGEADLGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-(4-propylbenzoyl)piperazine, commonly known as CPP, is a chemical compound that belongs to the class of piperazine derivatives. CPP has been widely studied for its potential application in scientific research, particularly in the field of neuroscience.

Mechanism of Action

CPP acts as a non-competitive antagonist of the NMDA receptor, binding to a specific site on the receptor and preventing the influx of calcium ions into the postsynaptic neuron. This results in a reduction in the amplitude of excitatory postsynaptic currents and a decrease in the magnitude of long-term potentiation (LTP), a cellular mechanism underlying learning and memory processes.
Biochemical and Physiological Effects:
CPP has been shown to have a variety of biochemical and physiological effects in animal models. Studies have demonstrated that CPP can induce behavioral changes, such as hyperactivity, stereotypy, and convulsions. CPP can also modulate the release of neurotransmitters, such as dopamine, serotonin, and acetylcholine, and alter the activity of brain regions involved in reward processing and addiction.

Advantages and Limitations for Lab Experiments

CPP has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor, its ability to modulate synaptic plasticity and learning and memory processes, and its potential application in the study of neurological disorders and drug addiction. However, CPP also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

CPP has the potential to be a valuable tool for further research in the field of neuroscience. Some possible future directions for research include the development of new analogs with improved potency and selectivity, the investigation of the role of the NMDA receptor in neurological disorders, such as Alzheimer's disease and schizophrenia, and the exploration of the potential therapeutic applications of CPP and related compounds.

Scientific Research Applications

CPP has been extensively studied for its potential application in scientific research, particularly in the field of neuroscience. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, CPP can modulate the activity of neural circuits and alter synaptic transmission, leading to changes in behavior and cognition.

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(4-propylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O/c1-2-4-16-7-9-17(10-8-16)20(24)23-13-11-22(12-14-23)19-6-3-5-18(21)15-19/h3,5-10,15H,2,4,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXGVSZGEADLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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